REACTION_CXSMILES
|
S(O)(O)(=O)=[O:2].NO.C(O)(=O)C(C(C(O)=O)O)[OH:10].[O:18]=[Pb:19]=O.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>[Pb]=O.C(O)(=O)C.O>[O-2:2].[O-2:10].[O-2:18].[O-:24][S:21]([O-:25])(=[O:23])=[O:22].[Pb+2:19].[Pb+2:19].[Pb+2:19].[Pb+2:19] |f:0.1,8.9.10.11.12.13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Pb]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Pb]=O
|
Name
|
|
Quantity
|
26.61 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Pb]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Pb]=O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Pb]=O
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 0.89% or 0.07% of PbOn
|
Type
|
CUSTOM
|
Details
|
to form a slurry
|
Type
|
ADDITION
|
Details
|
was added to the slurry on a water bath under agitation by a glass vane
|
Type
|
STIRRING
|
Details
|
The mixture was sufficiently agitated
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
CUSTOM
|
Details
|
was elevated to 65° to 70° C.
|
Type
|
ADDITION
|
Details
|
stage of addition) and the mixture
|
Type
|
STIRRING
|
Details
|
was agitated at 65° to 70° C. for 40 minutes
|
Duration
|
40 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |